N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide

Description

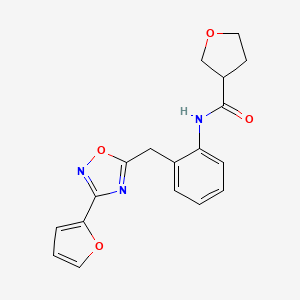

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at the 3-position. The oxadiazole is linked via a methylene bridge to a phenyl ring, which is further connected to a tetrahydrofuran-3-carboxamide moiety. This structure combines electron-rich aromatic systems (furan, phenyl) with a polar carboxamide group and a rigid oxadiazole ring, making it a candidate for diverse biological or pesticidal applications .

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-6,8,13H,7,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSZINVDJKHRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This compound incorporates a furan ring and an oxadiazole moiety, both of which are known for their diverse biological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and potential reactivity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. The oxadiazole ring is known to exhibit inhibitory activity against several enzymes and receptors, including:

- Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression and apoptosis in cancer cells.

- Carbonic Anhydrases (CA) : These enzymes are involved in pH regulation and CO₂ transport; their inhibition may have therapeutic implications in conditions like glaucoma and epilepsy.

Biological Activities

Numerous studies have reported on the biological activities associated with compounds containing furan and oxadiazole moieties. The following activities have been noted:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated IC50 values ranging from 20 µM to 100 µM against these cell lines .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Some studies have shown that compounds similar to this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives including the target compound. It was found that the compound exhibited significant cytotoxicity against human lung adenocarcinoma cells (IC50 = 45 µM). The study emphasized the role of the furan ring in enhancing the cytotoxic effects through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value of 45 µM against human cervical cancer cells.

- CaCo-2 Cells : Similar derivatives have shown IC50 values ranging from 20 µM to 100 µM against colon cancer cells.

The furan ring is believed to play a crucial role in enhancing cytotoxic effects through apoptosis induction.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against both gram-positive and gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited an MIC as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies suggest that compounds with similar structures can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This potential makes it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of oxadiazole derivatives, the target compound exhibited significant cytotoxicity against human lung adenocarcinoma cells (IC50 = 45 µM). The research highlighted the furan ring's role in enhancing cytotoxic effects through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had an MIC as low as 32 µg/mL against S. aureus, suggesting notable antimicrobial efficacy.

Chemical Reactions Analysis

Formation of the Oxadiazole Intermediate

The synthesis begins with the preparation of a 1,2,4-oxadiazole intermediate . This typically involves cyclization reactions using reagents such as phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) . For example:

-

Hydrazide formation : A naphthofuran-2-carbohydrazide intermediate is prepared from its ester precursor.

-

Cyclization : Treatment with POCl₃ facilitates cyclization to form the oxadiazole ring structure.

Coupling with Tetrahydrofuran-3-carboxylic Acid

The oxadiazole intermediate undergoes amide coupling with tetrahydrofuran-3-carboxylic acid. A typical procedure involves:

-

Reagent selection : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .

-

Reaction conditions : Stirring at room temperature for 3–5 hours ensures completion.

Table 1: Optimization of Coupling Reaction Conditions

| Solvent | Base | Reaction Time | Conversion Efficiency |

|---|---|---|---|

| DCM | DIPEA | 3–5 h | High |

| THF | DIPEA | 3–5 h | Moderate |

| DMF | DIPEA | 3–5 h | Low |

| DCM | Pyridine | 3–5 h | Minimal |

Purification and Isolation

The crude product is purified via column chromatography and reduced pressure distillation . This step is critical for isolating the target compound from byproducts.

Oxadiazole Formation

The cyclization step likely proceeds via acid-catalyzed dehydration , where POCl₃ activates the hydrazide group, leading to ring closure .

Amide Coupling

The coupling reaction involves HATU-mediated activation of the carboxylic acid, followed by nucleophilic attack by the amine group. DIPEA acts as a base to deprotonate intermediates, facilitating the reaction .

Furan Moiety

The furan ring enhances reactivity due to its electron-rich nature, potentially stabilizing intermediates during cyclization .

Oxadiazole Ring

The 1,2,4-oxadiazole core contributes to stability and directs regioselectivity in coupling reactions. Its electron-withdrawing properties may also influence the reaction kinetics .

Comparative Analysis of Analogous Compounds

Table 2: Biological Activity of Related Oxadiazole Derivatives

| Compound Type | Key Functional Groups | Reported Activity |

|---|---|---|

| 1,3,4-Oxadiazole | Oxadiazole ring | Antimicrobial, anticancer |

| Thiadiazole derivatives | Thiadiazole ring | Antiviral, anti-inflammatory |

| Benzothiazole compounds | Benzothiazole ring | Antitubercular |

While direct biological data for the target compound is unavailable, analogs demonstrate diverse activities, suggesting potential therapeutic applications .

Challenges and Considerations

-

Solvent selection : DCM outperforms THF and DMF in coupling efficiency .

-

Scalability : Solvent-free methods or microwave-assisted synthesis could optimize yields .

-

Stability : The tetrahydrofuran carboxamide moiety may require careful handling to prevent hydrolysis.

This synthesis strategy leverages established methods for oxadiazole derivatives, with key optimizations in solvent and base selection. Further experimental validation is required to confirm the target compound’s reactivity and stability.

Comparison with Similar Compounds

Thiophene-Substituted Analogue

Compound : N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide

- Structural Difference : The furan-2-yl group in the target compound is replaced with a thiophen-2-yl group.

- Metabolic Stability: Thiophene derivatives are more prone to oxidative metabolism due to sulfur’s reactivity, which may reduce bioavailability compared to the furan analogue . Lipophilicity: Thiophene’s higher lipophilicity (logP) could enhance membrane permeability but reduce solubility in aqueous environments .

Pesticide-Related Carboxamides

Examples :

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):

- Structural Features : Contains a benzamide core and trifluoromethyl group but lacks the oxadiazole and tetrahydrofuran moieties.

- Functional Comparison : The trifluoromethyl group enhances stability against metabolic degradation, a trait absent in the target compound. However, the oxadiazole in the target compound may improve π-π stacking interactions with aromatic residues in target proteins .

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide):

Pharmacologically Active Analogues

Examples from GPCR/Ion Channel Research :

- BIMU8 ((endo-N-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-isopropyl-2-oxo-1H-benzimidazol-1-carboxamide hydrochloride):

- LY334370 (5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate): Structural Features: Fluorobenzoyl and indole groups with a piperidine substituent. Comparison: The target compound’s tetrahydrofuran-carboxamide may mimic LY334370’s piperidine-fluorobenzoyl interactions in 5-HT receptor binding but with reduced basicity due to the oxygen-rich tetrahydrofuran .

Table 1: Key Properties of Target Compound and Analogues

| Compound Name | Core Structure | Key Substituents | logP (Predicted) | Bioactivity Notes |

|---|---|---|---|---|

| Target Compound | 1,2,4-oxadiazole | Furan-2-yl, tetrahydrofuran-amide | ~2.8 | Potential CNS/pesticidal activity |

| Thiophene Analogue | 1,2,4-oxadiazole | Thiophen-2-yl, tetrahydrofuran | ~3.2 | Higher lipophilicity, metabolic liability |

| Flutolanil | Benzamide | Trifluoromethyl, isopropoxy | ~3.5 | Antifungal, stable to oxidation |

| BIMU8 | Benzimidazole-carboxamide | Bicyclic amine | ~1.9 | 5-HT4 receptor agonist |

Research Findings and Implications

- Oxadiazole vs. Thiophene/Furan : The oxadiazole ring in the target compound provides rigidity and hydrogen-bond acceptor sites, which are critical for target engagement in both pesticidal and pharmacological contexts. Thiophene analogues, while more lipophilic, may face faster metabolic clearance .

- Heterocyclic Bioisosterism : The oxadiazole serves as a bioisostere for esters or carbamates, offering resistance to enzymatic degradation—a key advantage over compounds like LY334370, which contain hydrolytically labile groups .

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase or kinase domains.

- MD simulations : GROMACS or AMBER can simulate ligand-receptor dynamics over 100+ ns to assess stability.

- ADMET prediction : SwissADME or pkCSM tools evaluate permeability, CYP inhibition, and toxicity .

How can analytical challenges like polymorphism or isomerism be managed?

Advanced Research Question

- Polymorphism screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms.

- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.